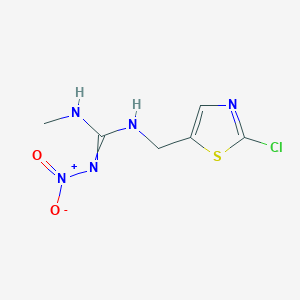

N-(2-chloro-5-thiazolylmethyl)-N'-methyl-N"-nitroguanidine

Overview

Description

Clothianidin is a neonicotinoid insecticide developed by Takeda Chemical Industries and Bayer AG. It is chemically similar to nicotine and acts on the central nervous system of insects. Neonicotinoids, including clothianidin, are known for their effectiveness in controlling pests while posing lower risks to mammals compared to older pesticides .

Preparation Methods

Clothianidin can be synthesized through a series of chemical reactions. One method involves the condensation of 1,5-dimethyl-2-nitro-imino-hexahydro-1,3,5-triazine with 2-chloro-5-chloromethyl thiazole in the presence of an acid binding agent. The reaction is carried out in a solvent such as dimethyl carbonate, methyl iso-butyl ketone, ethyl acetate, or dichloroethane. The reaction mixture is then treated with water and phosphotungstic acid to yield clothianidin .

Chemical Reactions Analysis

Clothianidin undergoes various chemical reactions, including:

Oxidation: Clothianidin can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the nitro group in clothianidin.

Substitution: Substitution reactions can occur at the thiazole ring or the nitroguanidine moiety.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Clothianidin has a wide range of applications in scientific research:

Chemistry: It is used to study the synthesis and reactivity of neonicotinoid compounds.

Medicine: Studies investigate its potential impacts on human health and its environmental persistence.

Industry: Clothianidin is widely used in agriculture to protect crops from pests, particularly in seed treatments and soil applications

Mechanism of Action

Clothianidin acts as an agonist of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. It binds to these receptors, causing continuous stimulation, which leads to paralysis and death of the insect. This mechanism is highly specific to insects, making clothianidin effective while minimizing risks to mammals .

Comparison with Similar Compounds

Clothianidin is similar to other neonicotinoids such as thiamethoxam, imidacloprid, and acetamiprid. These compounds share a common mode of action but differ in their chemical structures and environmental persistence. Clothianidin is unique in its balance of effectiveness and lower toxicity to non-target organisms compared to older pesticides like organophosphates and carbamates .

properties

| Clothianidin is a neonicotinoid insecticide developed in the early 2000s. We have recently demonstrated that it was a full agonist of alpha-bungarotoxin-sensitive and -insensitive nicotinic acetylcholine receptors expressed in the cockroach dorsal unpaired median neurons. Clothianidin was able to act as an agonist of imidacloprid-insensitive nAChR2 receptor and internal regulation of cAMP concentration modulated nAChR2 sensitivity to clothianidin. In the present study, we demonstrated that cAMP modulated the agonist action of clothianidin via alpha-bungarotoxin-sensitive and insensitive receptors. Clothianidin-induced current-voltage curves were dependent to clothianidin concentrations. At 10 uM clothianidin, increasing cAMP concentration induced a linear current-voltage curve. Clothianidin effects were blocked by 0.5 uM alpha-bungarotoxin suggesting that cAMP modulation occurred through alpha-bungarotoxin-sensitive receptors. At 1 mM clothianidin, cAMP effects were associated to alpha-bungarotoxin-insensitive receptors because clothianidin-induced currents were blocked by 5 uM mecamylamine and 20 uM d-tubocurarine. In addition, we found that application of 1mM clothianidin induced a strong increase of intracellular calcium concentration. These data reinforced the finding that calcium pathways including cAMP modulated clothianidin action on insect nicotinic acetylcholine receptors. We proposed that intracellular calcium pathways such as cAMP could be a target to modulate the mode of action of neonicotinoid insecticides. | |

Molecular Formula |

C6H8ClN5O2S |

Molecular Weight |

249.68 g/mol |

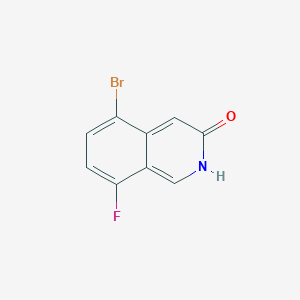

IUPAC Name |

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methyl-2-nitroguanidine |

InChI |

InChI=1S/C6H8ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10,11) |

InChI Key |

PGOOBECODWQEAB-UHFFFAOYSA-N |

SMILES |

CNC(=N[N+](=O)[O-])NCC1=CN=C(S1)Cl |

Canonical SMILES |

CNC(=N[N+](=O)[O-])NCC1=CN=C(S1)Cl |

Color/Form |

Colorless powder |

density |

1.61 g/cu cm at 20 °C Liquid suspension, latex paint like odor, density = 1.2632 g/ml /End-use/ |

melting_point |

176.8 °C |

physical_description |

White solid; [Merck Index] Colorless odorless solid; [HSDB] Pale yellow crystalline powder; [MSDSonline] |

solubility |

In water, 0.304 (pH 4), 0.340 (pH 10) (both g/L, 20 °C) In water, 327 mg/L at 20 °C In heptane less than 0.00104, xylene 0.0128, dichloromethane 1.32, methanol 6.26, octanol 0.938, acetone 15.2, ethyl acetate 2.03 (all in g/L, 25 °C) |

vapor_pressure |

1.3X10-7 mPa (9.8X10-10 mm Hg) at 25 °C |

Origin of Product |

United States |

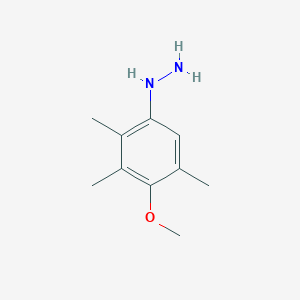

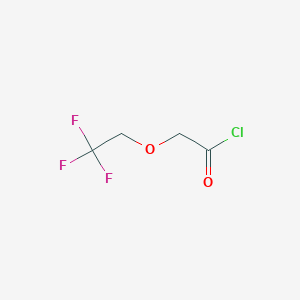

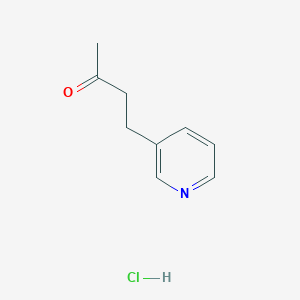

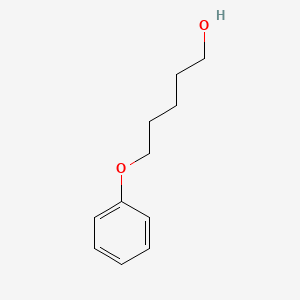

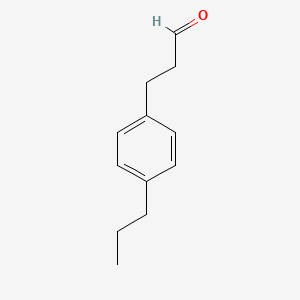

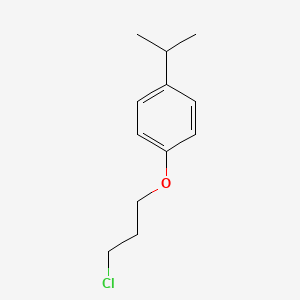

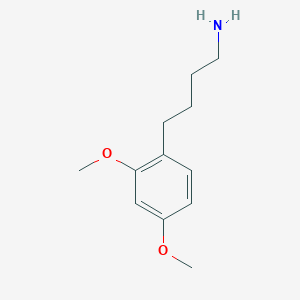

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-4-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B8611631.png)

![2-Methoxycyclohepta[d]imidazole](/img/structure/B8611648.png)